

molecular structure of 3-Ethyl-2,2-dimethylhexane

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Compound of Interest

Compound Name: **3-Ethyl-2,2-dimethylhexane**

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An In-Depth Technical Guide on the Molecular Structure of **3-Ethyl-2,2-dimethylhexane**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the molecular structure of **3-Ethyl-2,2-dimethylhexane**. As a saturated aliphatic hydrocarbon, its structure may appear simple, yet a detailed examination reveals significant intricacies related to conformational isomerism and stereochemistry that have implications for its physicochemical properties and potential interactions in more complex systems. This document elucidates the structural determination, conformational landscape, and stereochemical nature of this molecule, offering field-proven insights for professionals in chemical research and development.

Introduction: Beyond the Planar Representation

3-Ethyl-2,2-dimethylhexane is an alkane with the chemical formula C10H22. While its two-dimensional representation is straightforward, a deeper understanding requires a three-dimensional perspective. The molecule's backbone is a hexane chain, with ethyl and dimethyl substitutions that introduce steric hindrance and create a chiral center, leading to a rich conformational and stereochemical profile. Understanding this structure is foundational for predicting its reactivity, physical properties, and behavior in various chemical environments.

IUPAC Nomenclature and Fundamental Properties

The systematic IUPAC name, **3-Ethyl-2,2-dimethylhexane**, precisely defines its connectivity. The parent chain is the six-carbon hexane. Numbering from the end that gives the substituents the lowest possible locants, we find two methyl groups at position 2 and an ethyl group at position 3.

Property	Value	Source
Chemical Formula	C10H22	PubChem
Molar Mass	142.28 g/mol	PubChem
Canonical SMILES	CCC(C(C)(C)C)CC	PubChem
Isomeric Class	Decane Isomer	N/A

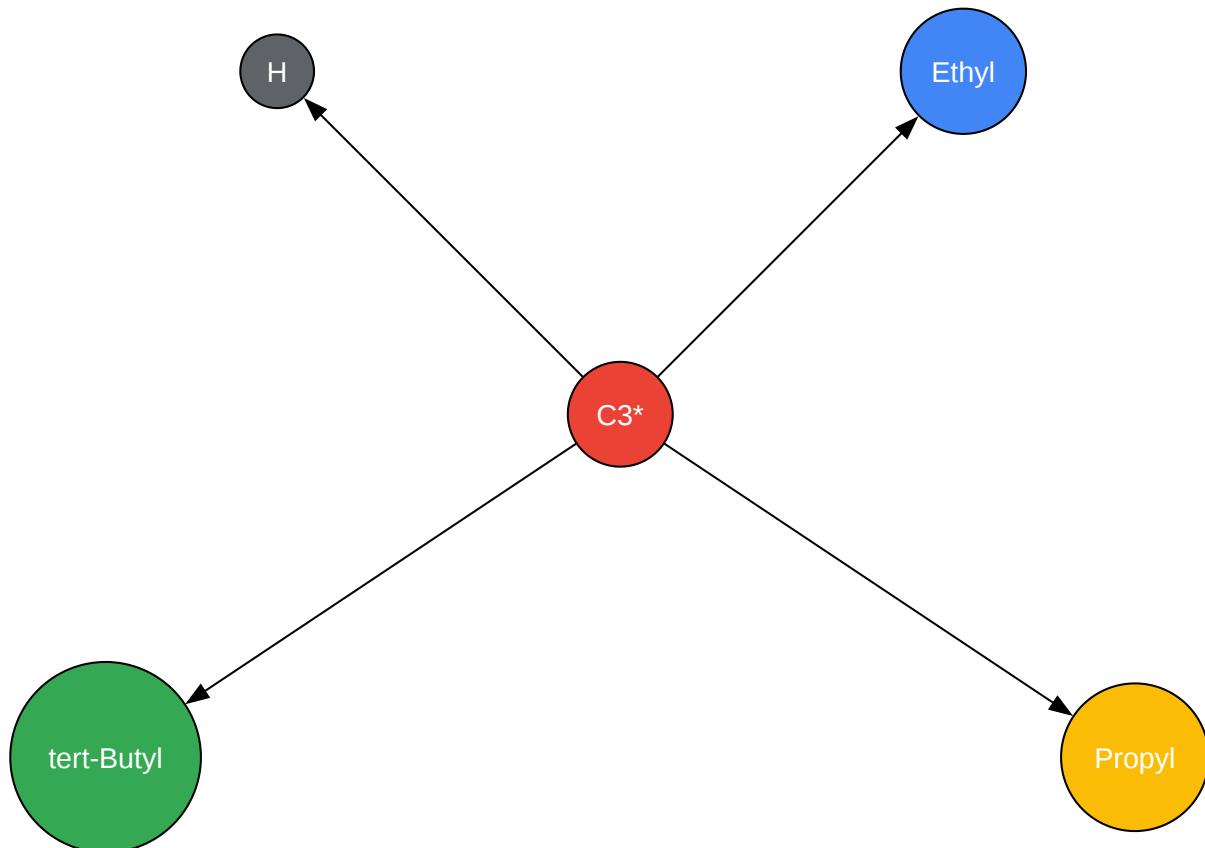
Stereochemistry: The Chiral Center at C3

The substitution pattern of **3-Ethyl-2,2-dimethylhexane** gives rise to a chiral center at the third carbon atom (C3). This carbon is bonded to four different groups: a hydrogen atom, an ethyl group, a tert-butyl group (from the 2,2-dimethyl end), and a propyl group (the remainder of the hexane chain).

The presence of this stereocenter means that **3-Ethyl-2,2-dimethylhexane** exists as a pair of enantiomers:

- (R)-**3-Ethyl-2,2-dimethylhexane**
- (S)-**3-Ethyl-2,2-dimethylhexane**

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. In a laboratory synthesis without a chiral catalyst or starting material, a racemic mixture of both enantiomers would be produced. The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography of a suitable derivative or by comparison with standards of known configuration.



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Figure 1: A 2D representation of the chiral center (C3) in **3-Ethyl-2,2-dimethylhexane**, highlighting the four different substituent groups that give rise to its stereoisomerism.

Conformational Analysis: The Rotational Landscape

The single carbon-carbon bonds (σ -bonds) in **3-Ethyl-2,2-dimethylhexane** allow for free rotation, leading to various spatial arrangements known as conformations. The steric bulk of the tert-butyl group at C2 and the ethyl group at C3 significantly influences the molecule's preferred conformations.

The most significant rotational barrier is around the C2-C3 bond. To analyze this, we can consider Newman projections. The large tert-butyl group on C2 and the ethyl group on C3 will tend to occupy positions that minimize steric strain. The most stable conformation will be the one where these bulky groups are anti-periplanar to each other. Conversely, the highest energy conformation will be the eclipsed form where these groups are syn-periplanar.

Experimental Workflow: Computational Conformational Analysis

A robust method for exploring the conformational landscape is through computational chemistry.

Step 1: Initial Structure Generation

- A 2D sketch of **3-Ethyl-2,2-dimethylhexane** is created using chemical drawing software.
- This is converted to a 3D structure, generating an initial, unoptimized geometry.

Step 2: Geometry Optimization

- The initial structure is subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
- This process finds the lowest energy conformation in the vicinity of the starting geometry.

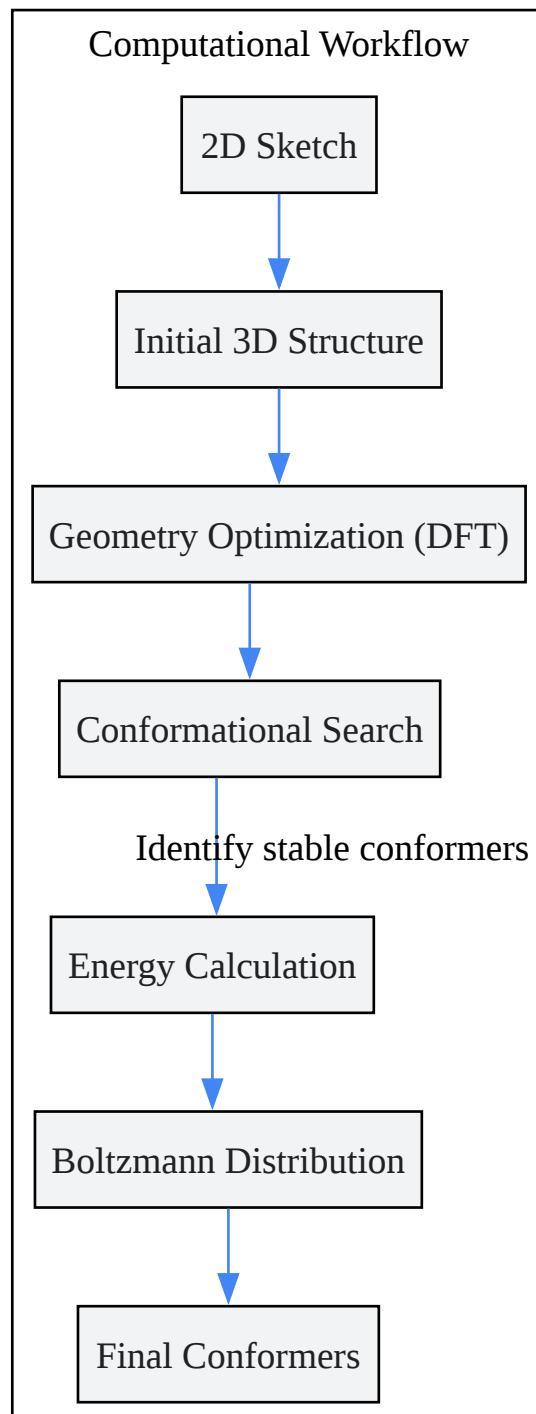
Step 3: Conformational Search

- A systematic or stochastic conformational search is performed to explore the potential energy surface.
- This involves rotating around key dihedral angles (e.g., the C2-C3-C4-C5 backbone) and performing geometry optimizations for each starting conformation.

Step 4: Energy Analysis

- The relative energies of all stable conformers are calculated.

- The Boltzmann distribution can then be used to determine the population of each conformer at a given temperature.



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